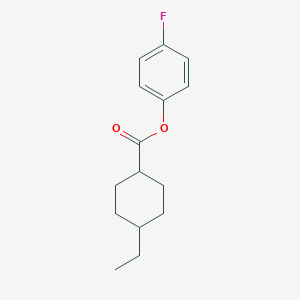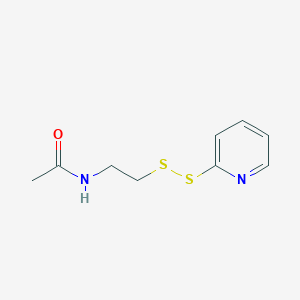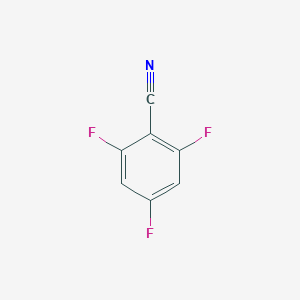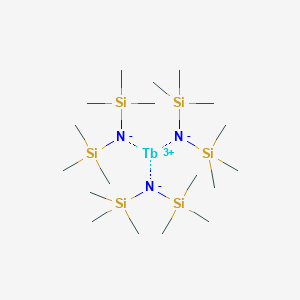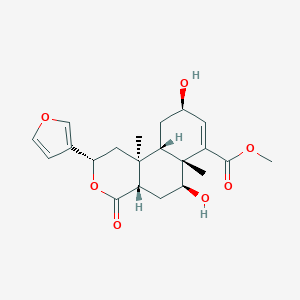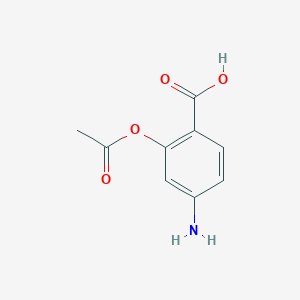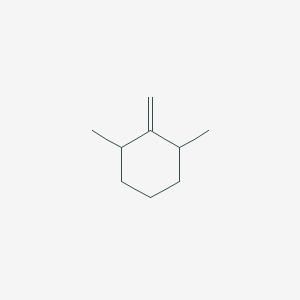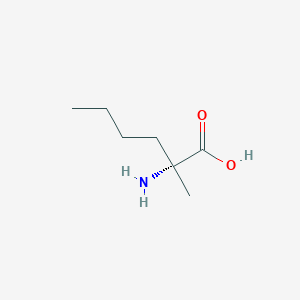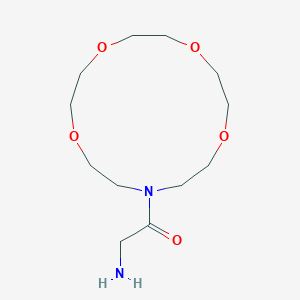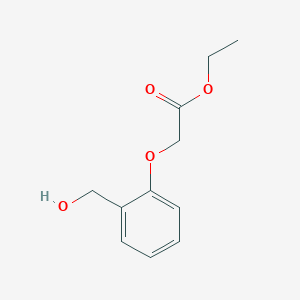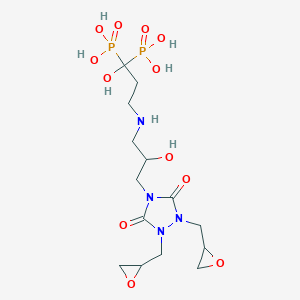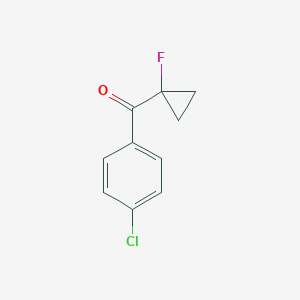
(4-氯苯基)(1-氟环丙基)甲酮
描述
Synthesis Analysis
The synthesis of (4-Chlorophenyl)(1-fluorocyclopropyl)methanone involves efficient, high-yield processes. One method reported involves the reaction of different aryl alcohols with 4'-fluoro-4-chloro-butyrophenone in the presence of NaH/TBAB, leading to phenyl cyclopropyl methanones which are further reduced to respective alcohols or methylenes (Dwivedi et al., 2005). Another approach involves acylation and cyclization with 4-chlorobutyryl chloride and chlorobenzene, resulting in a "one-pot" reaction yield of 70.6% (Gao Xue-yan, 2011).
Molecular Structure Analysis
The molecular structure of (4-Chlorophenyl)(1-fluorocyclopropyl)methanone and related compounds has been elucidated through various spectroscopic and analytical techniques, including X-ray crystallography. These studies have provided insight into the effect of chlorine substitution and the presence of halogen bonds in the solid-state structures of these compounds (Hassanain et al., 2023).
Chemical Reactions and Properties
The chemical reactivity of (4-Chlorophenyl)(1-fluorocyclopropyl)methanone towards various nucleophiles has been documented. For instance, benzo[b]thiophene sulfoxide derivatives undergo Michael-type nucleophilic addition, demonstrating the versatility of these compounds in synthetic chemistry (Pouzet et al., 1998).
Physical Properties Analysis
The physical properties of (4-Chlorophenyl)(1-fluorocyclopropyl)methanone derivatives, such as melting points, boiling points, and solubilities, are critical for their application in various fields. These properties are influenced by the molecular structure and the presence of functional groups.
Chemical Properties Analysis
The chemical properties, including acidity, basicity, reactivity towards electrophiles and nucleophiles, and photostability, are essential for understanding the behavior of (4-Chlorophenyl)(1-fluorocyclopropyl)methanone in different chemical environments. The introduction of fluorine atoms into organic compounds, for instance, can significantly affect their chemical properties, enhancing their reactivity and stability (Woydziak et al., 2012).
科学研究应用
甲烷氧化菌和甲烷利用
甲烷氧化菌是一种利用甲烷作为唯一碳源的细菌,具有各种生物技术应用,包括生产单细胞蛋白、生物聚合物和其他有价值的化合物,如甲醇和甲醛。这些细菌还可以通过基因工程来生产新化合物,展示了利用甲烷的潜力,这是一种与环丙基基团结构相关的气体资源(Strong, Xie, & Clarke, 2015)。
环境中的氯酚
氯酚是与"(4-氯苯基)(1-氟环丙基)甲酮"中的氯苯基团相关的化合物,研究了它们对环境的影响,包括它们在水生生物中的中等到高度持久性和潜在的毒性影响。这些研究表明有必要了解氯苯基相关化合物的环境行为和降解途径(Krijgsheld & Gen, 1986)。
生物降解和环境修复
关于氯酚的研究还集中在使用零价铁和双金属系统进行生物降解,突出了利用修复技术来解决氯苯基化合物污染的潜力。这些研究为开发降解或修复受结构相关化合物污染的环境的方法奠定了基础(Gunawardana, Singhal, & Swedlund, 2011)。
香豆素的抗氧化性质
香豆素是一种在更广泛的环丙基和苯基功能上具有结构独特但相关的化合物,表现出显著的抗氧化性质,暗示了在制药或保健品应用中的潜力。这一研究领域可能为设计和应用具有类似功能的分子以获得与健康相关的益处提供见解(Yadav, Parshad, Manchanda, & Sharma, 2014)。
属性
IUPAC Name |
(4-chlorophenyl)-(1-fluorocyclopropyl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClFO/c11-8-3-1-7(2-4-8)9(13)10(12)5-6-10/h1-4H,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNAIPRZVBAOLMT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C(=O)C2=CC=C(C=C2)Cl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClFO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30474078 | |
| Record name | (4-Chlorophenyl)(1-fluorocyclopropyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30474078 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
103543-60-8 | |
| Record name | (4-Chlorophenyl)(1-fluorocyclopropyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30474078 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


